molecular formula C21H20F3NO5 B12840326 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid

Cat. No.: B12840326
M. Wt: 423.4 g/mol
InChI Key: HDEWAGNOOWEBBV-SFHVURJKSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The trifluoroethoxy group adds to the compound’s unique chemical properties, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with a trifluoroethanol derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.

    Substitution Reactions:

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Peptide Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Products: Coupling reactions result in the formation of peptides or peptide derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptide-based drugs.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.

    Medicinal Chemistry: It serves as a building block in the design and synthesis of novel pharmaceutical compounds.

    Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)(hydroxy)methylene]amino}-4-(4-methoxyphenyl)butanoic acid
  • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid

Uniqueness

The presence of the trifluoroethoxy group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and stability, making it particularly valuable in specific synthetic and medicinal applications.

Properties

Molecular Formula

C21H20F3NO5

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,2,2-trifluoroethoxy)butanoic acid

InChI

InChI=1S/C21H20F3NO5/c22-21(23,24)12-29-10-9-18(19(26)27)25-20(28)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,28)(H,26,27)/t18-/m0/s1

InChI Key

HDEWAGNOOWEBBV-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCOCC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCOCC(F)(F)F)C(=O)O

Origin of Product

United States

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